molecular formula C13H14N2O4S B7582540 2-Hydroxy-2-methyl-3-[(3-pyrrol-1-ylthiophene-2-carbonyl)amino]propanoic acid

2-Hydroxy-2-methyl-3-[(3-pyrrol-1-ylthiophene-2-carbonyl)amino]propanoic acid

Cat. No. B7582540
M. Wt: 294.33 g/mol
InChI Key: IYKXLILYKSZPBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-2-methyl-3-[(3-pyrrol-1-ylthiophene-2-carbonyl)amino]propanoic acid, also known as HMTCPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. HMTCPA is a derivative of the amino acid proline and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-methyl-3-[(3-pyrrol-1-ylthiophene-2-carbonyl)amino]propanoic acid is not fully understood. However, it has been proposed that 2-Hydroxy-2-methyl-3-[(3-pyrrol-1-ylthiophene-2-carbonyl)amino]propanoic acid may exert its therapeutic effects through the inhibition of certain enzymes, such as matrix metalloproteinases, which are involved in various pathological processes.
Biochemical and Physiological Effects:
2-Hydroxy-2-methyl-3-[(3-pyrrol-1-ylthiophene-2-carbonyl)amino]propanoic acid has been shown to have various biochemical and physiological effects. One study found that 2-Hydroxy-2-methyl-3-[(3-pyrrol-1-ylthiophene-2-carbonyl)amino]propanoic acid inhibited the proliferation and migration of human hepatocellular carcinoma cells. Another study found that 2-Hydroxy-2-methyl-3-[(3-pyrrol-1-ylthiophene-2-carbonyl)amino]propanoic acid increased the activity of antioxidant enzymes in rat brain tissue, suggesting its potential as a neuroprotective agent.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Hydroxy-2-methyl-3-[(3-pyrrol-1-ylthiophene-2-carbonyl)amino]propanoic acid in lab experiments is its potential therapeutic applications in various disease models. However, a limitation of using 2-Hydroxy-2-methyl-3-[(3-pyrrol-1-ylthiophene-2-carbonyl)amino]propanoic acid is its potential toxicity, which must be carefully monitored in experiments.

Future Directions

There are several future directions for research on 2-Hydroxy-2-methyl-3-[(3-pyrrol-1-ylthiophene-2-carbonyl)amino]propanoic acid. One direction is to further investigate its potential as an anticancer agent and its mechanism of action in cancer cells. Another direction is to explore its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and toxicity of 2-Hydroxy-2-methyl-3-[(3-pyrrol-1-ylthiophene-2-carbonyl)amino]propanoic acid in various disease models.

Synthesis Methods

The synthesis of 2-Hydroxy-2-methyl-3-[(3-pyrrol-1-ylthiophene-2-carbonyl)amino]propanoic acid has been achieved through several methods. One method involves the reaction of proline with methyl acrylate and thiophene-2-carboxylic acid, followed by the addition of pyrrole-1-carboxylic acid and hydroxylamine. Another method involves the reaction of proline with methyl acrylate and 2-(pyrrol-1-yl)thiophene-3-carboxylic acid, followed by the addition of hydroxylamine.

Scientific Research Applications

2-Hydroxy-2-methyl-3-[(3-pyrrol-1-ylthiophene-2-carbonyl)amino]propanoic acid has been studied for its potential therapeutic applications in various scientific research studies. One study found that 2-Hydroxy-2-methyl-3-[(3-pyrrol-1-ylthiophene-2-carbonyl)amino]propanoic acid exhibited antitumor activity in vitro and in vivo, suggesting its potential as an anticancer agent. Another study found that 2-Hydroxy-2-methyl-3-[(3-pyrrol-1-ylthiophene-2-carbonyl)amino]propanoic acid had neuroprotective effects in a rat model of cerebral ischemia, indicating its potential as a treatment for stroke.

properties

IUPAC Name

2-hydroxy-2-methyl-3-[(3-pyrrol-1-ylthiophene-2-carbonyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S/c1-13(19,12(17)18)8-14-11(16)10-9(4-7-20-10)15-5-2-3-6-15/h2-7,19H,8H2,1H3,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKXLILYKSZPBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=C(C=CS1)N2C=CC=C2)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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